

Early literature and discovery of 5,5'-Methylenedisalicylic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

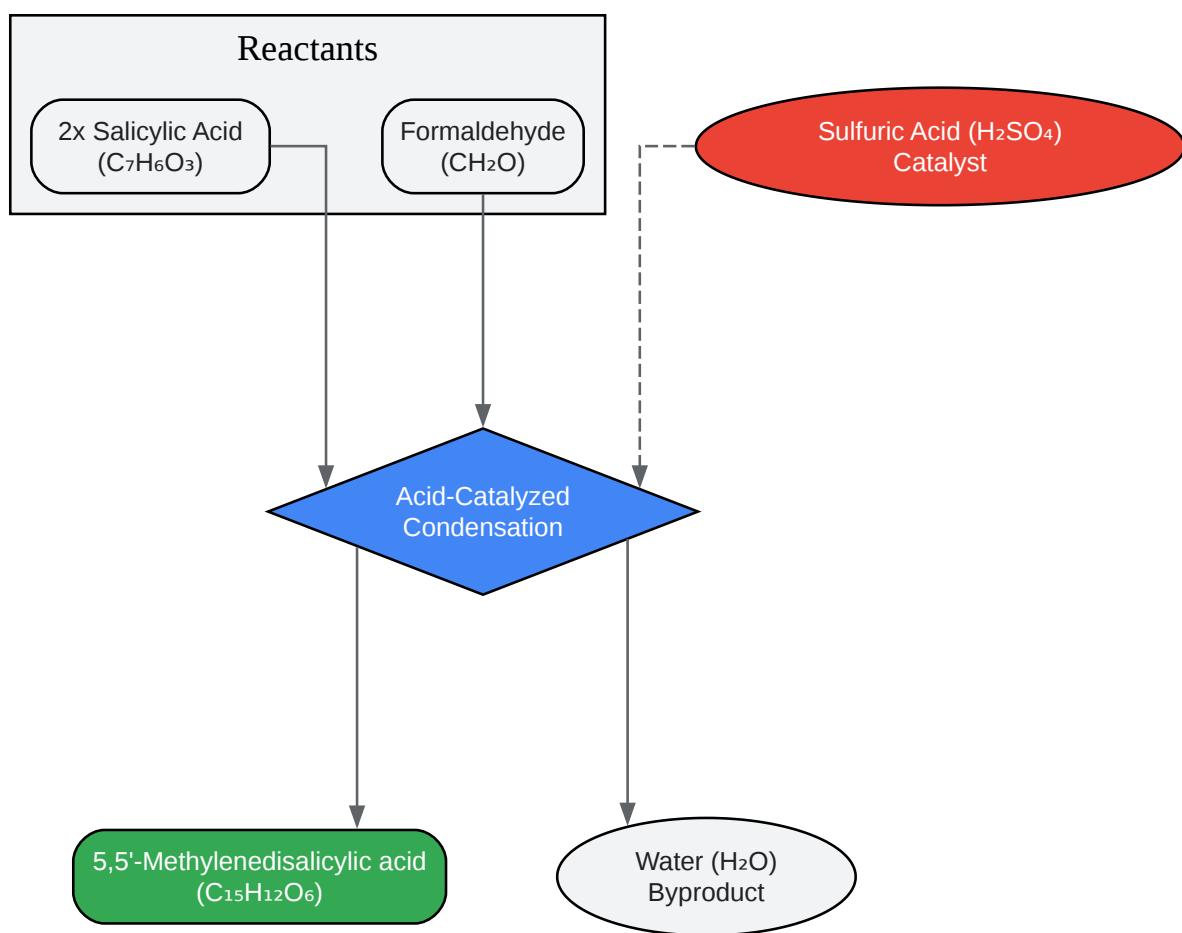
Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B7784154

[Get Quote](#)

An In-Depth Technical Guide to the Early Literature and Discovery of **5,5'-Methylenedisalicylic Acid**

Introduction: Unveiling a Foundational Moiety


5,5'-Methylenedisalicylic acid (CAS No. 122-25-8) is an organic compound characterized by two salicylic acid units linked at their 5-positions by a methylene bridge.^[1] This structure, featuring both carboxylic acid and phenolic hydroxyl groups, imparts a unique combination of acidic and chelating properties.^[1] While today it is recognized as a versatile intermediate in the synthesis of pharmaceuticals and polymers, its origins date back to the early 20th century, a period of burgeoning exploration in synthetic organic chemistry.^{[1][2]} This guide provides a detailed examination of the seminal work that first described its synthesis, the early characterization of its properties, and the scientific context of its discovery.

The Foundational Synthesis: Clemmensen and Heitman (1911)

The first documented synthesis of **5,5'-Methylenedisalicylic acid** was reported in 1911 by Clemmensen and Heitman in the *Journal of the American Chemical Society*. Their work described a straightforward yet effective method involving the acid-catalyzed condensation of salicylic acid with formaldehyde.^[3]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation (hydroxymethyl cation, $+\text{CH}_2\text{OH}$). This electrophile then attacks the electron-rich aromatic ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing activators. The para-position (C5) relative to the hydroxyl group is sterically accessible and electronically favored, leading to the formation of the methylene bridge at this site, linking two salicylic acid molecules.

[Click to download full resolution via product page](#)

Caption: Synthesis of **5,5'-Methylenedisalicylic acid** via acid-catalyzed condensation.

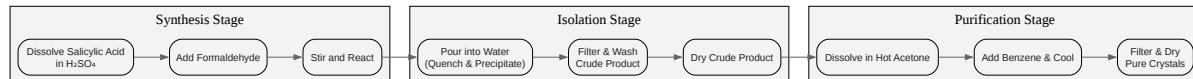
Early Characterization and Physicochemical Properties

The initial investigations by Clemmensen and Heitman provided the first description of the compound's physical properties. These early observations laid the groundwork for its subsequent identification and use. The compound was described as a white to off-white crystalline solid, often appearing as wedge-like crystals when recrystallized from a mixture of acetone and benzene.[\[1\]](#)[\[3\]](#)

Summary of Physicochemical Data

Property	Early Reported Value/Observation
Molecular Formula	C ₁₅ H ₁₂ O ₆
Molecular Weight	288.25 g/mol
Appearance	Wedge-like crystals; white to off-white powder. [1] [3] [4]
Taste	Bitter taste. [3]
Decomposition Point	Decomposes at 238°C. [3] It was noted to turn red at 180°C and begin evolving CO ₂ . [3]
Solubility	Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. [3]
Very slightly soluble in hot water. [3]	Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether. [3]

Historical Methodology: Synthesis and Purification Protocol


The following protocol is a reconstruction of the experimental methodology that would have been employed in the early 20th century, based on the seminal literature.

Protocol 1: Synthesis via Formaldehyde Condensation

- Reactant Preparation: In a suitable reaction vessel, dissolve salicylic acid in a sufficient volume of concentrated sulfuric acid. The acid acts as both a solvent and the catalyst.
- Addition of Formaldehyde: While stirring the salicylic acid solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
- Reaction: Continue stirring the mixture. The reaction progress is indicated by the formation of a precipitate as the product, **5,5'-Methylenedisalicylic acid**, is insoluble in the sulfuric acid medium.
- Quenching and Isolation: Once the reaction is deemed complete, the mixture is carefully poured into a large volume of cold water. This quenches the reaction and precipitates the crude product.
- Filtration and Washing: The crude solid is collected by filtration and washed extensively with water to remove residual sulfuric acid and any unreacted starting materials.
- Drying: The washed product is then dried in a low-temperature oven or desiccator.

Protocol 2: Purification by Recrystallization

- Dissolution: The crude, dried **5,5'-Methylenedisalicylic acid** is dissolved in a minimum amount of hot acetone.[3][5]
- Clarification: If necessary, the hot solution is filtered to remove any insoluble impurities.
- Crystallization: Benzene is slowly added to the hot acetone solution until the solution becomes turbid, indicating the onset of precipitation.[3]
- Cooling: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize the yield of crystals.
- Collection: The purified, wedge-like crystals are collected by filtration, washed with a cold solvent (like a mixture of acetone/benzene or petroleum ether), and dried.[3]

[Click to download full resolution via product page](#)

Caption: Early 20th-century workflow for synthesis and purification.

Significance and Early Applications

From its initial discovery, the primary utility of **5,5'-Methylenedisalicylic acid** has been as a chemical intermediate.^[2] Its difunctional nature, possessing two carboxylic acid and two hydroxyl groups, makes it an ideal building block for more complex molecules, particularly in the burgeoning field of pharmaceutical chemistry that emerged in the early 20th century.^{[2][6]}

The structure's ability to form stable complexes with metal ions also hinted at its potential in material science and as a chelating agent.^[1] One of the notable early applications was in the formation of salts with antibiotics, such as Bacitracin Methylenedisalicylate, a derivative that leverages the acidic nature of the molecule to create a stable, administrable form of the drug.^[3] This role as a precursor and building block has defined its legacy, cementing its place as a fundamental component in the synthetic chemist's toolbox.

References

- Clemmensen, E., & Heitman, A. H. C. (1911). Preparation of **5,5'-Methylenedisalicylic Acid**. *Journal of the American Chemical Society*, 33(5), 737.
- Eurasian Chemical Communications. (2022). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach.
- PubChem. (n.d.). **5,5'-Methylenedisalicylic acid**.
- Google Patents. (n.d.). KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
- Wikipedia. (n.d.). 5-Methylsalicylic acid.
- Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. *Drug Testing and Analysis*, 3(7-8), 437-446.
- PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry.

- Organic Syntheses. (n.d.). Mesitoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 122-25-8: 5,5'-Methylenedisalicylic acid | CymitQuimica [cymitquimica.com]
- 2. 5,5'-Methylenedisalicylic Acid (122-25-8) at Nordmann - nordmann.global [nordmann.global]
- 3. 5,5'-Methylenedisalicylic Acid [drugfuture.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5,5'-Methylenedisalicylic acid | 122-25-8 [amp.chemicalbook.com]
- 6. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early literature and discovery of 5,5'-Methylenedisalicylic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7784154#early-literature-and-discovery-of-5-5-methylenedisalicylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com